molecular formula C16H20N4O3S2 B5702209 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide

カタログ番号 B5702209
分子量: 380.5 g/mol
InChIキー: GBROXNNSPGDCAN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as PRT-060318, is a small molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway. The PI3K pathway is involved in several cellular processes, including cell growth, proliferation, and survival. Dysregulation of this pathway has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. PRT-060318 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment.

作用機序

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide inhibits the PI3K pathway by binding to the p110α subunit of PI3K, which is responsible for the catalytic activity of the enzyme. By inhibiting PI3K, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide prevents the activation of downstream signaling pathways, such as the Akt/mTOR pathway, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide has also been shown to have anti-inflammatory effects. In preclinical studies, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to reduce inflammation in models of rheumatoid arthritis and multiple sclerosis.

実験室実験の利点と制限

One advantage of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide is its specificity for the p110α subunit of PI3K, which makes it a useful tool for studying the role of this subunit in various cellular processes. However, one limitation of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide is its relatively low potency compared to other PI3K inhibitors, which may limit its effectiveness in certain applications.

将来の方向性

There are several future directions for research on N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is the development of more potent and selective PI3K inhibitors based on the structure of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide. Another area of interest is the investigation of the anti-inflammatory effects of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide in other disease models, such as inflammatory bowel disease and psoriasis. Finally, clinical trials are needed to determine the safety and efficacy of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide in cancer patients.

合成法

The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide involves several steps, including the reaction of 2-amino-5-isopropyl-1,3,4-thiadiazole with 4-fluoro-3-nitrobenzoic acid, followed by reduction of the nitro group and subsequent reaction with pyrrolidine-1-sulfonyl chloride. The resulting compound is then purified by column chromatography to yield N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide.

科学的研究の応用

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

特性

IUPAC Name

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S2/c1-11(2)15-18-19-16(24-15)17-14(21)12-6-5-7-13(10-12)25(22,23)20-8-3-4-9-20/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBROXNNSPGDCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。